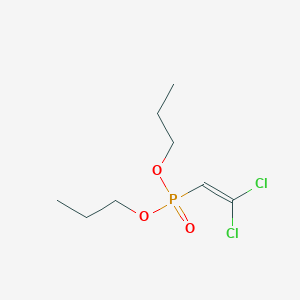
Dipropyl (2,2-dichloroethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2,2-dichloroethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl (2,2-dichloroethenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dipropyl phosphonate with 2,2-dichloroethenyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial processes often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The 2,2-dichloroethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonates, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropyl (2,2-dichloroethenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dipropyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in metabolic processes or modulate receptor activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- DTPMP (Diethylenetriaminepenta(methylenephosphonic acid))
- Bisphosphonates (e.g., alendronate, etidronate)
Uniqueness
Dipropyl (2,2-dichloroethenyl)phosphonate is unique due to its specific structural features, such as the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical and biological properties. Compared to other phosphonates, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications .
Properties
CAS No. |
61716-80-1 |
|---|---|
Molecular Formula |
C8H15Cl2O3P |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
1-[2,2-dichloroethenyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H15Cl2O3P/c1-3-5-12-14(11,7-8(9)10)13-6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
FWQGLMALXQFWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C=C(Cl)Cl)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















